molecular formula C9H12FNO B8701315 (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol

(2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol

Cat. No. B8701315
M. Wt: 169.20 g/mol
InChI Key: GVNZWQHIVZKYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-2-(3-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3

InChI Key

GVNZWQHIVZKYMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of lithium borohydride in THF (48.9 ml, 2 M solution) under an argon atmosphere was added dropwise chlorotrimethylsilane (25.0 ml). The resulting suspension was cooled to 0° C. and (RS)-amino-(3-fluoro-2-methyl-phenyl)-acetic acid (7.1 g) was added portionwise, whereby the temperature of the reaction mixture rose transiently to 45° C. The ice bath was removed and stirring was then continued at r.t. for 90 min. The mixture was quenched by dropwise addition of methanol (20 ml) and then concentrated in vacuo. The residue was suspended in ethyl acetate and washed with 2 N aq NaOH. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulphate and concentrated in vacuo to afford (RS)-2-amino-2-(3-fluoro-2-methyl-phenyl)-ethanol (1.83 g, 28%) as a light yellow solid. MS (ISP): 170.3 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
48.9 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.